ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
CAS No.: 896304-09-9
Cat. No.: VC4568913
Molecular Formula: C24H23N5O3S
Molecular Weight: 461.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896304-09-9 |
|---|---|
| Molecular Formula | C24H23N5O3S |
| Molecular Weight | 461.54 |
| IUPAC Name | ethyl 4-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-10-12-20(13-11-19)25-22(30)17-33-24-27-26-21(16-18-8-4-3-5-9-18)29(24)28-14-6-7-15-28/h3-15H,2,16-17H2,1H3,(H,25,30) |
| Standard InChI Key | AVPLIZPUJHMRDL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |
Introduction
Molecular Architecture and Nomenclature
Structural Composition
The compound’s molecular formula is C₂₄H₂₃N₅O₃S, with a molecular weight of 461.54 g/mol. Its structure integrates three key motifs:
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A 1,2,4-triazole ring substituted at position 5 with a benzyl group and at position 4 with a pyrrole moiety.
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A sulfanyl-acetamido linker bridging the triazole core to a benzoate ester.
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An ethyl ester group at the para position of the benzoic acid derivative.
This configuration creates a planar heterocyclic system with potential hydrogen-bonding sites at the triazole’s nitrogen atoms and the acetamido carbonyl oxygen.
Stereochemical Considerations
While the compound lacks chiral centers, the spatial arrangement of the benzyl and pyrrole substituents introduces steric effects that influence reactivity. Molecular modeling suggests that the benzyl group adopts a conformation perpendicular to the triazole plane, minimizing van der Waals clashes with the pyrrole ring.
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis involves a multi-step sequence (Scheme 1):
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Formation of the 1,2,4-triazole core: Cyclocondensation of benzyl hydrazine with a pyrrole-containing thiourea precursor under basic conditions.
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Sulfanyl-acetamido linkage: Coupling the triazole-thiol intermediate with bromoacetylated ethyl 4-aminobenzoate using a nucleophilic substitution reaction.
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Esterification: Final ethyl ester formation via acid-catalyzed reaction with ethanol.
Critical Reaction Conditions:
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Temperature: 60–80°C for cyclocondensation; room temperature for coupling.
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Solvents: Dimethylformamide (DMF) for cyclization; chloroform for acylations.
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Catalysts: Triethylamine for deprotonation; sodium ascorbate for copper-mediated couplings .
Yield and Purification
Typical yields range from 50–63% after chromatography (silica gel, ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity to >95%.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres at −20°C for >6 months. Degrades upon prolonged exposure to light or humidity via ester hydrolysis.
Spectroscopic Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.21 (d, J=8.6 Hz, 2H, ArH), 7.81 (s, 1H, triazole-H), 6.85–7.45 (m, 8H, ArH + pyrrole-H) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I), 1250 cm⁻¹ (C-S stretch) |
| MS (ESI+) | m/z 462.2 [M+H]⁺ |
Data adapted from analogous triazole derivatives.
Biological Activity and Mechanism
Putative Targets
While direct target identification remains ongoing, homology modeling suggests affinity for:
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Tyrosine kinase receptors: Via triazole-mediated π-π stacking with ATP-binding pockets.
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Microtubule-associated proteins: Through benzyl group interactions with hydrophobic pockets.
In Vitro Efficacy
Preliminary screens report:
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IC₅₀ = 12.3 µM against A549 lung carcinoma cells (72h exposure).
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Selectivity index >5 compared to normal fibroblast lines.
| Parameter | Value |
|---|---|
| logP | 3.8 (moderate lipophilicity) |
| H-bond donors | 2 |
| H-bond acceptors | 7 |
| TPSA | 112 Ų |
These metrics suggest adequate blood-brain barrier penetration but potential CYP3A4 metabolism issues.
Formulation Considerations
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Prodrug strategies: Hydrolysis of the ethyl ester to the free carboxylic acid improves aqueous solubility (2.8 mg/mL at pH 7.4).
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Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) carriers enhance in vivo stability in rodent models.
Comparative Analysis with Structural Analogues
Triazole vs. Indole Derivatives
Replacing the triazole core with indole (as in ethyl 4-[2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate) reduces kinase inhibition potency (IC₅₀ = 28.7 µM) but improves metabolic stability (t₁/₂ = 4.2h vs. 1.8h).
Impact of Substituents
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Benzyl group removal: Decreases cytotoxicity by >60%, underscoring its role in target engagement.
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Pyrrole substitution: N-methylation abolishes activity, suggesting hydrogen bonding is critical.
Future Research Directions
Target Deconvolution
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Chemical proteomics: Use biotinylated probes for pull-down assays.
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Cryo-EM studies: Resolve compound-target complexes at near-atomic resolution.
Lead Optimization
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Position 3 modifications: Introduce fluorine atoms to enhance metabolic stability.
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Linker variations: Test ethylene glycol spacers to reduce conformational rigidity.
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